Draflazine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Draflazine, (S)-: is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly selective for ENT1 over ENT2 . This compound is known for its cardioprotective properties due to its ability to potentiate receptor-mediated effects of adenosine in ischemic myocardium . Draflazine has been studied for its potential to enhance cardiac functionality during storage or transport for transplant operations .
Métodos De Preparación
Industrial Production Methods: Industrial production of Draflazine would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reaction conditions, purification processes, and quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Draflazine undergoes various chemical reactions, including:
Oxidation: Draflazine can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents to the Draflazine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized Draflazine derivatives, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
Draflazine has a wide range of scientific research applications, including:
Cardioprotection: Draflazine is studied for its cardioprotective effects, particularly in enhancing cardiac functionality during ischemia and in heart transplantation.
Pain Management: Draflazine has been shown to reverse hypersensitivity in models of mechanical hyperalgesia and inflammation.
Pharmacokinetics and Pharmacodynamics: Research on Draflazine includes studying its pharmacokinetics and pharmacodynamics, particularly its binding to nucleoside transporters on red blood cells.
Drug Development: Draflazine serves as a lead compound for developing new nucleoside transport inhibitors with potential therapeutic applications.
Mecanismo De Acción
Draflazine exerts its effects by inhibiting equilibrative nucleoside transporters, particularly ENT1. This inhibition prevents the uptake of adenosine, thereby increasing extracellular adenosine levels. Adenosine acts on its receptors to produce various physiological effects, including vasodilation and cardioprotection . The molecular targets of Draflazine include the ENT1 transporter, and its pathway involves modulation of adenosine signaling .
Comparación Con Compuestos Similares
Dipyridamole: Another nucleoside transport inhibitor with similar cardioprotective effects.
Soluflazine: A compound with higher affinity for ENT2 compared to ENT1.
R75231: A related compound with similar inhibitory effects on nucleoside transporters.
Uniqueness: Draflazine is unique in its high selectivity for ENT1 over ENT2, making it particularly effective in modulating adenosine levels in specific tissues .
Propiedades
Número CAS |
138681-29-5 |
---|---|
Fórmula molecular |
C30H33Cl2F2N5O2 |
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
(2S)-1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide |
InChI |
InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)/t27-/m0/s1 |
Clave InChI |
IWMYIWLIESDFRZ-MHZLTWQESA-N |
SMILES isomérico |
C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |
SMILES canónico |
C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.